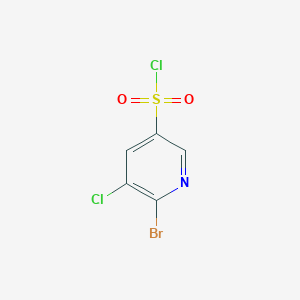

6-Bromo-5-chloropyridine-3-sulfonyl chloride

Description

Contextual Overview of Pyridine-Based Sulfonyl Chlorides in Advanced Organic Synthesis

Pyridine-based sulfonyl chlorides are highly versatile reagents in organic chemistry, primarily serving as precursors for the introduction of the sulfonyl group (-SO2-) into various organic molecules. The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide array of nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and other sulfur-containing compounds, respectively. These resulting moieties are integral components of numerous biologically active molecules, including pharmaceuticals and agrochemicals. nbinno.com

The pyridine (B92270) ring itself imparts specific electronic properties and a defined three-dimensional structure to the molecule. The nitrogen atom in the pyridine ring can influence the reactivity of the sulfonyl chloride group and can also serve as a site for further chemical modification. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and the properties of the resulting products.

Strategic Importance of Halogenated Pyridine Scaffolds in Modern Chemical Research

Halogenated pyridine scaffolds are of paramount strategic importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the pyridine ring offers several key advantages:

Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This is a crucial aspect of drug design and optimization. nih.gov

Site for Cross-Coupling Reactions: Halogen atoms, particularly bromine and chlorine, serve as versatile handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are powerful tools for constructing complex carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries.

Direction of Molecular Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a significant role in molecular recognition and crystal engineering.

The dihalogenated nature of 6-bromo-5-chloropyridine-3-sulfonyl chloride, featuring both a bromine and a chlorine atom, provides orthogonal reactivity, potentially allowing for selective functionalization at different positions on the pyridine ring.

Current Research Trajectories and Academic Scope Pertaining to this compound

While specific research exclusively focused on this compound (CAS No. 631912-23-7) is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several research areas. Current research trajectories for analogous dihalogenated pyridine sulfonyl chlorides often involve their use as key intermediates in the synthesis of:

Novel Agrochemicals: The development of new herbicides, fungicides, and insecticides often relies on the synthesis of molecules with halogenated aromatic cores. The reactive sulfonyl chloride group can be used to introduce functionalities that enhance biological activity.

Pharmaceutical Agents: The halogenated pyridine scaffold is a common feature in many drug candidates. This compound could serve as a starting material for the synthesis of molecules targeting a range of diseases. Research in this area would likely focus on its incorporation into novel kinase inhibitors or other enzyme-targeted therapies. myskinrecipes.com

Materials Science: Pyridine-containing polymers and functional materials can exhibit interesting electronic and optical properties. The reactive sites on this molecule could be exploited for polymerization or for attachment to surfaces to create new materials.

The academic scope for this compound lies in exploring its unique reactivity profile, developing efficient and selective methods for its synthesis and functionalization, and ultimately, demonstrating its application in the creation of novel and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-5-4(7)1-3(2-9-5)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCWKFEJKWODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256348 | |

| Record name | 6-Bromo-5-chloro-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631912-23-7 | |

| Record name | 6-Bromo-5-chloro-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631912-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloro-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Chloropyridine 3 Sulfonyl Chloride

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 6-bromo-5-chloropyridine-3-sulfonyl chloride points to two primary synthetic pathways. The most direct route involves the diazotization and subsequent chlorosulfonylation of a dihalogenated aminopyridine precursor, such as 3-amino-5-bromo-6-chloropyridine. This approach leverages the well-established Sandmeyer-type reaction for introducing the sulfonyl chloride group.

An alternative and documented pathway begins with a precursor already containing the sulfur functionality, specifically 6-amino-5-bromopyridine-3-sulfonic acid. chemicalbook.comchemicalmanufacturers.inoakwoodchemical.comanaxlab.com In this strategy, the synthesis involves the conversion of the sulfonic acid to the sulfonyl chloride and the simultaneous replacement of the amino group with a chlorine atom. Both strategies hinge on the successful synthesis of a correctly substituted pyridine (B92270) ring, which is the cornerstone of the entire process.

Regioselective Halogenation Strategies for Pyridine Ring Functionalization

Achieving the specific 5-bromo-6-chloro substitution pattern on the pyridine ring is a significant synthetic challenge that requires careful strategic planning. The regioselectivity of halogenation is heavily influenced by the electronic properties of the substituents already present on the ring. nih.gov

For activated pyridine systems, such as those containing amino or hydroxyl groups, electrophilic substitution is directed to the ortho and para positions. For instance, the bromination of 2-aminopyridine (B139424) with N-bromosuccinimide (NBS) or bromine in acetic acid selectively yields 2-amino-5-bromopyridine (B118841) as a primary intermediate. researchgate.netorgsyn.orgijssst.info Subsequent functionalization would then be required to introduce the chloro group at the 6-position and the sulfonyl chloride at the 3-position.

Modern methods offer novel strategies for achieving specific halogenation patterns. For example, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation of a broad range of pyridines under mild conditions. nih.govchemrxiv.orgnsf.govchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, enabling precise installation of a halogen at the 3-position. chemrxiv.org The synthesis of the key precursor, 6-amino-5-bromopyridine-3-sulfonic acid, would rely on such regioselective principles, starting from a simpler pyridine derivative and building the required substitution pattern step-by-step.

Advanced Chlorosulfonation Reactions for Sulfonyl Chloride Formation

The conversion of the precursor into the final sulfonyl chloride is the critical final step of the synthesis. This transformation is typically accomplished via a Sandmeyer-type reaction from an aromatic amine or by direct chlorination of a sulfonic acid.

Optimization of Reaction Conditions and Reagent Stoichiometry

The formation of the sulfonyl chloride group from a 3-aminopyridine (B143674) precursor is classically achieved through a Sandmeyer reaction. durham.ac.uk This involves the diazotization of the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl), followed by reaction with sulfur dioxide (SO₂) and a copper salt catalyst. durham.ac.ukgoogle.com The optimization of this reaction is crucial for achieving high yields and purity.

Key parameters for optimization include temperature, solvent, and the stoichiometry of the reagents. Diazotization is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. google.com The subsequent reaction with SO₂ and the copper catalyst may require slightly elevated temperatures.

Alternatively, if starting from a sulfonic acid precursor like 6-amino-5-bromopyridine-3-sulfonic acid, the synthesis would involve two key transformations: replacement of the amino group with chlorine and conversion of the sulfonic acid to the sulfonyl chloride. The amino group can be converted to a chloro group via a standard Sandmeyer reaction (NaNO₂/HCl, followed by CuCl). tpu.ru The resulting 5-bromo-6-chloropyridine-3-sulfonic acid can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (HSO₃Cl) to yield the final product. pageplace.de

| Amine Substrate | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Heteroaromatic Amine | t-BuONO, aq. HCl, DABSO | CuCl₂ (5 mol%) | MeCN | 0 °C to RT | 50-79% | thieme-connect.com |

| 3-Aminopyridine | NaNO₂, NaBF₄, HCl | CuCl | Water / DCM | 0-5 °C | 90.7% | google.com |

| Aniline derivatives | NaNO₂, HCl, Acetic Acid | CuCl₂ | Acetic Acid / SO₂ | RT | Variable | durham.ac.uk |

| Various Anilines | Arenediazonium salts, SO₂ | K-PHI Photocatalyst | Acetonitrile (B52724) | Visible Light, RT | 50-95% | nih.govacs.org |

Catalytic Systems and Reaction Enhancers in Chlorosulfonation

The traditional Sandmeyer chlorosulfonylation reaction relies heavily on copper salts, typically copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂), as catalysts. thieme-connect.comacs.org These catalysts facilitate the single-electron transfer (SET) process that converts the diazonium salt into an aryl radical, which then reacts with sulfur dioxide. The choice of catalyst and its concentration can significantly impact the reaction's efficiency and selectivity.

Recent advancements have introduced photocatalytic systems as an alternative to copper catalysts. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been shown to effectively mediate the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method operates under mild conditions, using visible light at room temperature, and offers a more sustainable approach by avoiding transition metal catalysts. nih.gov

Emerging and Sustainable Synthetic Routes

In line with the principles of green chemistry, several emerging and sustainable methods for the synthesis of sulfonyl chlorides have been developed. These routes aim to reduce the use of hazardous reagents and minimize waste.

A significant advancement is the use of stable, solid sulfur dioxide surrogates. Gaseous SO₂ is toxic and difficult to handle, posing significant operational challenges. Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a solid, bench-stable source of SO₂, making the chlorosulfonylation reaction safer and more convenient for both lab-scale and large-scale synthesis. acs.orgnih.govresearchgate.netorganic-chemistry.org This approach has been successfully applied to a wide range of (hetero)aromatic amines, providing the corresponding sulfonyl chlorides in high yields. acs.orgorganic-chemistry.org

Another sustainable strategy involves the oxidative chlorination of thiols or related sulfur compounds using environmentally benign reagents. For instance, methods utilizing N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as oxidants in sustainable solvents like water or ethanol (B145695) have been developed. researchgate.netorganic-chemistry.orggoogle.com These processes often proceed under mild conditions and avoid the use of harsh or toxic chlorinating agents. researchgate.netorganic-chemistry.org The photocatalytic conversion of diazonium salts also represents a key sustainable route, harnessing the energy of light to drive the reaction under ambient conditions. nih.govacs.org

Continuous Flow Chemistry Protocols for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, offering significant advantages over traditional batch processes, particularly in terms of safety, scalability, and process control. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry protocols.

Detailed research into the continuous flow synthesis of various sulfonyl chlorides has demonstrated the potential for high space-time yields and improved safety by minimizing the volume of reactive intermediates at any given time. dntb.gov.uarsc.org For instance, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination has been developed. dntb.gov.uarsc.org This method allows for precise control over reaction parameters and circumvents thermal runaway risks associated with batch processing. dntb.gov.uarsc.org In a model system, a small reactor volume of 639 μL and a short residence time of 41 seconds resulted in a very high space-time yield of 6.7 kg L⁻¹ h⁻¹. dntb.gov.uarsc.org

While a specific continuous flow protocol for this compound is not extensively detailed in the public domain, the synthesis of a closely related analogue, 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, has been successfully achieved using a multi-step continuous flow process that includes a key chlorosulfonylation step. researchgate.net This successful application underscores the feasibility of adapting continuous flow methodologies for the synthesis of halogenated pyridine sulfonyl chlorides.

The general approach would likely involve the continuous pumping of a suitable precursor, such as 6-amino-5-bromo-3-pyridinesulfonic acid or a corresponding thiol or disulfide derivative, along with a chlorinating agent into a heated microreactor or a packed-bed reactor. The precise control of temperature, pressure, and residence time afforded by a flow setup would be critical for optimizing the yield and purity of the final product.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of a Pyridine Sulfonyl Chloride Analogue

| Parameter | Value | Reference |

| Reactor Type | Microreactor or Packed-Bed | dntb.gov.ua |

| Starting Material | 5-Bromopyridine-3-thiol | dntb.gov.ua |

| Chlorinating Agent | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | dntb.gov.ua |

| Solvent | Acetonitrile | dntb.gov.ua |

| Temperature | 60-100 °C | dntb.gov.ua |

| Residence Time | < 5 minutes | dntb.gov.ua |

| Pressure | 5-10 bar | rsc.org |

| Space-Time Yield | > 5 kg L⁻¹ h⁻¹ | dntb.gov.ua |

This table presents hypothetical yet plausible parameters based on published continuous flow syntheses of related sulfonyl chlorides.

The scalability of such a process is a key advantage. An automated continuous system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been described, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This automated setup allows for significant improvements in process consistency, reliability, and spacetime yield, making it an attractive option for the industrial-scale production of this compound. mdpi.com

Green Chemistry Approaches and Environmentally Benign Reagents

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of sulfonyl chlorides traditionally involves reagents like thionyl chloride or phosphorus oxychloride, which are corrosive and produce significant waste.

A notable green chemistry approach for the synthesis of sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using oxone (potassium peroxymonosulfate) in combination with a halide source, such as potassium chloride (KCl), in water as the solvent. This method is rapid, efficient, and avoids the use of hazardous organic solvents. A variety of sulfonyl chlorides have been produced in high yields (82-98%) at room temperature using this environmentally benign system.

While a specific application of this method to this compound is not explicitly documented, its precursor, a corresponding thiol or disulfide, could potentially be subjected to these green reaction conditions. The use of water as a solvent and the avoidance of harsh chlorinating agents align well with the principles of sustainable chemistry.

Another green approach involves the diazotization of an amino-substituted precursor followed by a sulfonyl chlorination reaction. A green chemical synthesis method for the parent compound, 3-pyridinesulfonyl chloride, has been developed, which avoids the use of acylating reagents like phosphorus oxychloride and operates under mild reaction conditions. This method reports product yields of 80% or more and significantly reduces production costs and waste. The starting material for this compound in such a process would likely be 6-amino-5-bromo-3-pyridinesulfonic acid.

Table 2: Comparison of Reagents in Traditional vs. Green Synthesis of Sulfonyl Chlorides

| Feature | Traditional Method | Green Chemistry Approach | Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃) | Oxone/KCl, N-Chlorosuccinimide (NCS) | |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Water, Ethanol | |

| Byproducts | Acidic gases (SO₂, HCl), Phosphorus waste | Potassium sulfate, Succinimide | |

| Reaction Conditions | Often elevated temperatures, harsh conditions | Room temperature, mild conditions | |

| Environmental Impact | High | Low |

The development and adoption of these continuous flow and green chemistry methodologies are crucial for the sustainable and safe production of this compound, meeting the increasing demands of the pharmaceutical and agrochemical industries while minimizing environmental impact.

Reactivity and Mechanistic Investigations of 6 Bromo 5 Chloropyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group of 6-bromo-5-chloropyridine-3-sulfonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is central to its utility as a building block in the synthesis of various sulfonamide and sulfonyl ester derivatives. The strong electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the substituted pyridine (B92270) ring itself renders the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles.

Formation of Sulfonamides and Sulfonyl Esters

The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of the corresponding sulfonamides. nih.govekb.eg This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center of the sulfonyl chloride. The sulfonyl chloride group's reactivity makes it a valuable component for creating sulfonamide derivatives in various synthetic applications. myskinrecipes.com

Similarly, sulfonyl esters can be formed through the reaction of this compound with alcohols or phenols. This process, known as sulfonylation, also generally requires a base to facilitate the reaction. While sulfonyl chlorides are traditional reagents for this transformation, alternative precursors like sulfonate esters have also been explored for synthesizing functionalized sulfonamides. ucl.ac.uk

The general schemes for these reactions are presented below:

Sulfonamide Formation: R¹R²NH + this compound → 6-Bromo-5-chloro-N-(R¹)(R²)-pyridine-3-sulfonamide + HCl

Sulfonyl Ester Formation: R-OH + this compound → 6-Bromo-5-chloropyridine-3-sulfonate-R-ester + HCl

Table 1: Representative Nucleophilic Substitution Reactions Data below is illustrative of general sulfonylation reactions and may not represent specific experimental results for this compound.

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Primary Amine (e.g., Aniline) | Sulfonamide | Aprotic solvent (e.g., THF, DCM), Base (e.g., Pyridine, Triethylamine), Room Temperature |

| Secondary Amine (e.g., Piperidine) | Sulfonamide | Aprotic solvent (e.g., THF, DCM), Base (e.g., Pyridine, Triethylamine), Room Temperature |

| Alcohol (e.g., Methanol) | Sulfonyl Ester | Aprotic solvent (e.g., THF, DCM), Base (e.g., Pyridine, Triethylamine), 0°C to Room Temperature |

Kinetic and Thermodynamic Aspects of Sulfonylation

The kinetics of nucleophilic substitution at the sulfonyl sulfur are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile. zenodo.org The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the steric and electronic properties of the sulfonyl chloride itself. For instance, studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can counterintuitively accelerate the rate of substitution, a phenomenon attributed to the specific conformation adopted by the molecule which enhances reactivity. mdpi.com

Thermodynamically, the formation of sulfonamides and sulfonyl esters from sulfonyl chlorides is generally a favorable process, driven by the formation of a stable sulfur-nitrogen or sulfur-oxygen bond and the liberation of HCl, which is neutralized by a base. The reactions are typically exothermic. While specific thermodynamic data for this compound is not extensively detailed, the high reactivity of sulfonyl chlorides suggests a significant negative Gibbs free energy change for these transformations.

Pyridine Ring Functionalization via Halogen Reactivity

Beyond the reactivity of the sulfonyl chloride group, the two halogen substituents on the pyridine ring—a bromine atom at the 6-position and a chlorine atom at the 5-position—offer sites for further molecular elaboration. These positions are amenable to functionalization through various transition-metal-catalyzed cross-coupling reactions. myskinrecipes.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the case of this compound, the differing reactivity of the C-Br and C-Cl bonds allows for potential selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This difference in reactivity enables sequential or site-selective modifications of the pyridine core.

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netnih.gov This reaction is widely used in the synthesis of biaryl compounds. libretexts.org For this compound, a Suzuki-Miyaura reaction would be expected to occur preferentially at the more reactive C-Br bond at the 6-position.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to couple a wide range of aryl, heteroaryl, or alkyl boronic acids or esters at this position. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling at the C-Br Position These are general conditions; optimization is typically required for specific substrates.

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium catalyst and modulates its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |

| Organoboron Reagent | Arylboronic acid, Alkylboronic acid pinacol (B44631) ester | Source of the new carbon substituent |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed with high selectivity at the 6-position (C-Br) of this compound over the 5-position (C-Cl).

This selectivity has been demonstrated in related systems, such as 6-bromo-2-chloroquinoline, where selective amination of the aryl bromide was achieved in the presence of the heteroaryl chloride. nih.gov The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. This methodology allows for the introduction of a wide variety of primary and secondary amines, including anilines and heterocyclic amines, onto the pyridine ring.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination at the C-Br Position These are general conditions; optimization is typically required for specific substrates.

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the C-N bond formation |

| Ligand | BINAP, Xantphos, Josiphos-type ligands | Stabilizes the palladium catalyst and promotes reductive elimination |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle |

| Amine | Primary or secondary alkyl/aryl amines | Nucleophile for C-N bond formation |

Applications of 6 Bromo 5 Chloropyridine 3 Sulfonyl Chloride As a Synthetic Building Block

Construction of Complex Heterocyclic and Polycyclic Systems

The structure of 6-bromo-5-chloropyridine-3-sulfonyl chloride is well-suited for the synthesis of intricate molecular architectures, particularly those containing heterocyclic and polycyclic frameworks.

The sulfonyl chloride moiety is the most reactive functional group on the molecule, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the synthesis of pyridyl-sulfur-containing compounds.

The reaction of this compound with primary or secondary amines yields the corresponding (6-bromo-5-chloropyridin-3-yl)sulfonamides . This is a standard method for the formation of sulfonamides, which are a prominent class of compounds in medicinal chemistry. ekb.eg The reaction conditions for such transformations are typically mild, often involving an organic base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct. molport.com

Similarly, reaction with thiols would lead to the formation of thiosulfonate esters, although this application is less commonly documented for this specific compound. The general reactivity of sulfonyl chlorides suggests that this compound can be effectively used to introduce the (6-bromo-5-chloropyridin-3-yl)sulfonyl moiety into a wide range of molecules.

A general scheme for the synthesis of (6-bromo-5-chloropyridin-3-yl)sulfonamides is presented in the table below.

| Reactant | Product | Reaction Type |

| Primary or Secondary Amine (R¹R²NH) | (6-bromo-5-chloropyridin-3-yl)sulfonamide | Nucleophilic Acyl Substitution |

This table illustrates the general reaction pathway for the synthesis of sulfonamides from this compound.

While specific examples of the incorporation of this compound into macrocyclic and supramolecular architectures are not extensively reported in the literature, its structural features make it a plausible candidate for such applications. The formation of sulfonamides, as discussed previously, can be employed in a macrocyclization strategy. For instance, a molecule containing two nucleophilic groups (e.g., a diamine) could react with two molecules of this compound, or a molecule containing both a sulfonyl chloride and a nucleophile could undergo intramolecular cyclization.

Role in Multi-Step Total Synthesis of Structurally Diverse Target Molecules

The presence of multiple, differentially reactive functional groups makes this compound a useful intermediate in the total synthesis of complex target molecules, particularly in the fields of agrochemicals and pharmaceuticals. myskinrecipes.com

The primary utility of this compound in multi-step synthesis lies in its role as a scaffold to which other molecular fragments can be sequentially added. For instance, the sulfonyl chloride can be reacted first, followed by transformations at the bromine and chlorine positions. The bromine and chlorine atoms on the pyridine ring are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This enables the construction of highly substituted pyridine derivatives, which are common motifs in bioactive molecules. beilstein-journals.org

A patent for the synthesis of the compound itself suggests its utility as an intermediate in the preparation of more complex proprietary molecules. chemicalbook.com

Modular synthesis relies on the use of versatile building blocks that can be combined in a systematic way to generate a library of diverse compounds. This compound is an excellent candidate for such strategies. A synthetic approach could involve:

Functionalization at the sulfonyl chloride: Reaction with a library of amines or alcohols to generate a diverse set of sulfonamides or sulfonate esters.

Selective cross-coupling at the bromine or chlorine position: The differential reactivity of the C-Br and C-Cl bonds can be exploited to selectively introduce different substituents at these positions. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.

This modular approach would allow for the rapid generation of a large number of structurally diverse compounds for screening in drug discovery or agrochemical research.

Precursor for Functional Materials and Polymers (excluding direct material properties)

The application of this compound as a precursor for functional materials and polymers is an area with potential, though not yet widely explored in published literature. The reactive sites on the molecule could be used to incorporate the pyridylsulfonyl moiety into polymer backbones or as pendant groups.

For instance, a bifunctional amine could be used to create a sulfonamide linkage, and if the amine also contains a polymerizable group (like a vinyl or acrylic group), the resulting monomer could be polymerized. The incorporation of the highly polar and functionalizable pyridylsulfonamide group could be used to tune the properties of the resulting polymer. While the synthesis of polymers containing sulfonamide or pyridine moieties is known, specific examples starting from this compound are not documented. nih.govmdpi.com

Advanced Analytical and Spectroscopic Methodologies in Reaction Studies

In-situ Spectroscopic Techniques for Reaction Monitoring and Pathway Analysis

In-situ spectroscopic techniques offer the significant advantage of providing real-time data from a reacting mixture without the need for sampling and quenching, which can alter the composition of the mixture. americanpharmaceuticalreview.com This allows for a more accurate understanding of the reaction dynamics.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms. By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to identify and quantify the appearance of intermediates and products, as well as the consumption of starting materials. In the context of reactions involving 6-bromo-5-chloropyridine-3-sulfonyl chloride, real-time ¹H and ¹³C NMR could be employed to track the transformation of the sulfonyl chloride group into a sulfonamide or sulfonate ester, for instance. The chemical shifts of the pyridine (B92270) ring protons would be particularly sensitive to changes in the substituent at the 3-position, providing a clear window into the reaction's progress.

For example, in a hypothetical reaction where this compound is reacted with an amine to form a sulfonamide, one could observe the disappearance of the sulfonyl chloride proton signals and the simultaneous appearance of new signals corresponding to the sulfonamide product. The integration of these signals over time would provide kinetic data, helping to determine the reaction order and rate constant.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring the Sulfonamidation of this compound

| Compound | Proton H-2 (ppm) | Proton H-4 (ppm) |

| This compound | 9.05 | 8.45 |

| N-Alkyl-6-bromo-5-chloropyridine-3-sulfonamide | 8.85 | 8.20 |

Note: The chemical shifts are hypothetical and for illustrative purposes only.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a reaction mixture. americanpharmaceuticalreview.com These techniques are particularly useful for monitoring the progress of reactions involving this compound due to the strong and distinct vibrational modes of the sulfonyl chloride group.

In-situ FT-IR spectroscopy can be used to follow the disappearance of the characteristic S-Cl stretching vibration (typically around 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹) of the sulfonyl chloride and the appearance of new bands corresponding to the product, such as the S-N stretching of a sulfonamide. clairet.co.uk Diamond-tipped Attenuated Total Reflectance (ATR) probes are often used for in-situ FT-IR monitoring due to their chemical resistance. clairet.co.uk

Raman spectroscopy offers complementary information to FT-IR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and can be less susceptible to interference from polar solvents like water. For reactions involving this compound, Raman spectroscopy could effectively monitor changes in the pyridine ring vibrations and the sulfonyl chloride group. The combination of FT-IR and Raman provides a more complete picture of the reaction. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric SO₂ Stretch | 1375-1400 | FT-IR, Raman |

| Sulfonyl Chloride (SO₂Cl) | Symmetric SO₂ Stretch | 1180-1190 | FT-IR, Raman |

| Sulfonamide (SO₂N) | Asymmetric SO₂ Stretch | 1320-1350 | FT-IR, Raman |

| Sulfonamide (SO₂N) | Symmetric SO₂ Stretch | 1150-1170 | FT-IR, Raman |

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are indispensable for separating and quantifying the components of a reaction mixture, thereby allowing for accurate assessment of product purity and identification of byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of process optimization in the synthesis of derivatives of this compound. researchgate.net By developing a robust HPLC method, chemists can quantify the starting material, intermediates, the desired product, and any impurities. This data is vital for calculating reaction yield and purity, and for optimizing reaction conditions such as temperature, reaction time, and stoichiometry.

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing a reaction mixture containing this compound would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. researchgate.net Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.

Table 3: Example of HPLC Data for Purity Assessment

| Compound | Retention Time (min) | Peak Area (%) |

| This compound | 5.2 | 1.5 |

| Product | 7.8 | 98.0 |

| Impurity 1 | 4.1 | 0.3 |

| Impurity 2 | 9.5 | 0.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile byproducts that may be formed during the synthesis of this compound or its subsequent reactions. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used to elucidate its structure.

Potential byproducts in the synthesis could arise from side reactions such as hydrolysis of the sulfonyl chloride group or over-halogenation of the pyridine ring. GC-MS would be instrumental in identifying these low-level impurities, which is crucial for understanding the reaction pathway and for developing purification strategies.

X-ray Crystallography for Product Structure Confirmation

While spectroscopic and chromatographic techniques provide strong evidence for the structure of a compound, X-ray crystallography provides unambiguous confirmation of the molecular structure in the solid state. For novel derivatives synthesized from this compound, obtaining a single crystal suitable for X-ray diffraction analysis is the gold standard for structural elucidation.

The resulting crystal structure provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry of the molecule. This definitive structural proof is often a requirement for regulatory submissions and for publication in high-impact scientific journals. Although a specific crystal structure for a derivative of this compound is not publicly available, this technique remains a critical tool in the comprehensive characterization of new chemical entities derived from it.

Computational and Theoretical Investigations of 6 Bromo 5 Chloropyridine 3 Sulfonyl Chloride Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are at the forefront of modern chemical research, providing a lens through which the electronic intricacies of molecules can be meticulously examined. These calculations allow for the determination of various electronic properties and reactivity descriptors that are crucial for predicting the chemical behavior of 6-Bromo-5-chloropyridine-3-sulfonyl chloride.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO would likely be distributed over the pyridine (B92270) ring and the halogen substituents, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized around the electron-deficient sulfonyl chloride group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. libretexts.orgresearchgate.net This technique is instrumental in identifying the electron-rich and electron-poor regions of a molecule, which are crucial for predicting non-covalent interactions and sites of chemical reactions. libretexts.orgresearchgate.net

In the case of this compound, the MEP surface would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl chloride group, indicating these as sites for electrophilic interaction. researchgate.net Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, significantly, the sulfur atom of the sulfonyl chloride group, marking it as a prime target for nucleophilic attack. The bromine and chlorine atoms would exhibit regions of both positive and negative potential, a phenomenon known as a "sigma-hole," which can influence their interaction with other molecules. nih.gov

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry offers powerful tools to simulate chemical reactions, allowing for the detailed mapping of reaction pathways and the identification of transient species such as transition states.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are particularly valuable for mapping the potential energy surface of a reaction, which allows for the determination of the geometries of reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as its reaction with a nucleophile, DFT calculations can be employed to model the step-by-step mechanism. This would involve locating the transition state structure for the nucleophilic attack on the sulfonyl chloride group, followed by the departure of the chloride leaving group. The calculated activation energy, derived from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

Table 2: Illustrative DFT Calculated Energies for a Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: this compound and nucleophile. |

| Transition State | +15.2 | Highest energy point along the reaction coordinate. |

| Intermediate | -5.7 | A metastable species formed during the reaction. |

| Products | -22.4 | Final products of the reaction. |

Note: The values in this table are hypothetical and serve to illustrate the application of DFT in reaction pathway mapping.

While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the explicit effects of solvent molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

For this compound in a solution, MD simulations can be used to investigate how solvent molecules arrange themselves around the solute and how this solvent shell influences the reactant's conformation and reactivity. These simulations can also provide insights into the dynamics of the reaction itself, such as the approach of a reactant and the diffusion of products.

Prediction of Spectroscopic Markers for Mechanistic Validation

Computational methods can also predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate proposed reaction mechanisms.

Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). By calculating these spectroscopic properties for the reactants, intermediates, and products of a proposed reaction mechanism involving this compound, specific spectroscopic markers can be identified. For instance, the formation of a key intermediate might be correlated with the appearance of a unique vibrational band or a characteristic NMR signal. The agreement between the predicted and experimentally observed spectra can provide strong evidence in support of the proposed mechanism.

Table 3: Illustrative Predicted Spectroscopic Markers for a Reaction Intermediate

| Spectroscopic Technique | Predicted Marker | Associated Functional Group/Change |

| Infrared (IR) Spectroscopy | New peak at 1650 cm⁻¹ | Formation of a C=N bond in an intermediate. |

| ¹³C NMR Spectroscopy | Downfield shift of a carbon signal to 180 ppm | Change in hybridization of a carbon atom. |

| UV-Visible Spectroscopy | New absorption maximum at 320 nm | Formation of a new chromophore. |

Note: The spectroscopic data in this table are for illustrative purposes to demonstrate the concept of predicting spectroscopic markers.

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Innovations in Synthesis

The traditional synthesis of aryl sulfonyl chlorides often involves multi-step processes employing harsh and hazardous reagents like phosphorus pentachloride, thionyl chloride, or chlorosulfonic acid, which generate significant toxic waste. patsnap.comgoogle.comnih.gov In alignment with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes, research is shifting towards more sustainable synthetic routes. patsnap.comgoogle.com

Innovations in this area focus on several key strategies:

Use of Benign Solvents: A primary goal is the replacement of volatile organic solvents with environmentally friendly alternatives like water. rsc.org For instance, methods for the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) have been successfully demonstrated in aqueous media, offering a simple and rapid route to sulfonyl halides. rsc.org

Milder and Safer Reagents: There is a significant push to replace hazardous chlorinating agents. One promising approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is operationally simple, avoids reagents like chlorine gas, and the byproduct, succinimide, can be recycled back into NCS, creating a more sustainable process. organic-chemistry.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis under mild conditions. bohrium.com Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from precursors like arenediazonium salts at room temperature. acs.orgmpg.denih.gov These methods offer a sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions and show high tolerance for various functional groups. acs.orgmpg.denih.gov

| Approach | Key Features | Potential Advantage for 6-Bromo-5-chloropyridine-3-sulfonyl chloride Synthesis | References |

|---|---|---|---|

| Aqueous Synthesis | Utilizes water as the primary solvent. | Reduces reliance on volatile organic compounds (VOCs), lowers cost, and improves safety. | rsc.org |

| Alternative Chlorinating Agents | Employs reagents like N-chlorosuccinimide (NCS) instead of POCl₃ or SOCl₂. | Avoids highly corrosive and toxic reagents; allows for byproduct recycling. | organic-chemistry.orgresearchgate.net |

| Photocatalysis | Uses visible light and a photocatalyst to drive the reaction. | Enables mild reaction conditions (room temperature), high functional group tolerance, and use of sustainable energy. | acs.orgmpg.denih.gov |

| Continuous Flow Chemistry | Reaction is performed in a continuously flowing stream. | Improves heat transfer, safety, scalability, and process control. | rsc.orgresearchgate.net |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large, diverse chemical libraries for drug discovery has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. rsc.orgstrath.ac.uk These technologies enable the rapid, parallel synthesis and optimization of countless compounds, significantly accelerating the hit-to-lead process. strath.ac.ukcognit.ca

This compound is an ideal candidate for integration into these platforms. Its highly reactive sulfonyl chloride group allows for reliable coupling with diverse libraries of nucleophiles (e.g., amines, alcohols) to generate large arrays of sulfonamide and sulfonate ester derivatives. Robotic systems can precisely handle the dispensing of starting materials, reagents, and solvents in microtiter plates (e.g., 96-well format), allowing for hundreds of reactions to be run simultaneously under varied conditions. xtalpi.comscienceintheclassroom.org

HTE platforms can be used to rapidly screen a wide range of variables—such as catalysts, bases, solvents, and temperatures—to identify optimal conditions for a specific transformation, using only minuscule amounts of material. scienceintheclassroom.organalytical-sales.com This is particularly valuable for optimizing reactions involving the two other functional handles on the pyridine (B92270) ring: the bromo and chloro substituents, which can participate in various cross-coupling reactions.

| Parameter for Optimization | Variables Screened in HTE | Objective | References |

|---|---|---|---|

| Sulfonamide Synthesis | Amine nucleophiles, bases, solvents, temperature | Rapidly generate a large library of diverse sulfonamide derivatives. | cognit.ca |

| Suzuki Cross-Coupling | Boronic acids, palladium catalysts, ligands, bases | Identify optimal conditions for functionalizing the bromo or chloro position. | |

| Reaction Workup | Liquid-liquid extraction solvents, solid-phase extraction cartridges | Automate and streamline the purification of parallel synthesis products. | cognit.ca |

Discovery of Novel Reactivities and Catalytic Transformations

While the primary reactivity of this compound is well-established in forming sulfonamides and undergoing cross-coupling reactions, future research is aimed at uncovering novel transformations to further expand its synthetic utility. magtech.com.cnwikipedia.org

One exciting frontier is the conversion of the sulfonyl chloride to a sulfonyl fluoride (B91410). Sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts yet exhibit excellent reactivity under specific activation conditions, making them ideal hubs for "click chemistry". ccspublishing.org.cneurekalert.org This area, known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the rapid and modular assembly of complex molecules with high efficiency and functional group tolerance. ccspublishing.org.cnnih.govresearchgate.netsigmaaldrich.com Transforming this compound into the corresponding sulfonyl fluoride would connect this important scaffold to the powerful SuFEx platform.

Another emerging area involves the generation of sulfonyl radicals via photocatalysis. bohrium.com Recent studies have shown that sulfonamides can be activated by visible light photocatalysts to generate sulfonyl radical intermediates, which can then participate in novel carbon-carbon bond-forming reactions. researchgate.net Applying this methodology to sulfonamide derivatives of this compound could unlock unprecedented pathways for late-stage functionalization. nih.gov The reactivity of sulfonyl chlorides with N-unsubstituted triazoles to form regioisomeric products also presents a novel avenue for creating unique heterocyclic structures. researchgate.net

Strategic Development of High-Throughput Screening Methodologies for Derivatives in Synthetic Optimization

The generation of large chemical libraries through automated synthesis necessitates the parallel development of high-throughput screening (HTS) methodologies to rapidly identify compounds with desired biological or chemical properties. mdpi.comsouthernresearch.org For derivatives of this compound, this involves creating assays that can quickly assess the efficacy of thousands of compounds in areas such as enzyme inhibition, receptor binding, or antibacterial activity. nih.govthermofisher.com

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-bromo-5-chloropyridine-3-sulfonyl chloride, and how can purity be optimized?

- Methodology :

- Start with pyridine derivatives functionalized at the 3-position. Introduce sulfonyl chloride groups via chlorosulfonation (e.g., using ClSO₃H under controlled temperatures ).

- Sequential halogenation: Bromination (e.g., NBS or Br₂) at the 6-position followed by chlorination (e.g., Cl₂ or SOCl₂) at the 5-position. Monitor regioselectivity using HPLC or TLC .

- Purification involves recrystallization in non-polar solvents (e.g., hexane) or column chromatography. Purity >95% can be confirmed via HPLC .

Q. How do I confirm the molecular structure and purity of this compound?

- Methodology :

- Mass Spectrometry (MS) : Expected molecular ion peak at m/z 212.05 (C₅H₃Cl₂NO₂S) .

- NMR : ¹H NMR should show pyridine ring protons (δ 8.5–9.0 ppm for H-2 and H-4) and absence of impurities. ¹³C NMR confirms halogen positions .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and halogen content (±0.3% tolerance) .

Q. What are the stability considerations for storing this compound?

- Methodology :

- Store in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the sulfonyl chloride group.

- Decomposition risks increase above 25°C; monitor via FTIR for SO₂ release or color changes .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing sulfonyl chloride group directs electrophilic substitutions to the 2- and 4-positions. Use DFT calculations to map electron density (reference InChIKey from related compounds ).

- Compare with analogs like 6-bromo-5-fluoronicotinaldehyde ( excluded due to unreliable source) to study halogen effects on reaction rates.

Q. How can contradictory data on reaction yields in nucleophilic substitutions be resolved?

- Methodology :

- Variable Analysis : Test solvents (e.g., DMF vs. THF), bases (e.g., Et₃N vs. K₂CO₃), and temperature. For example, higher polarity solvents may stabilize intermediates .

- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated species or sulfonic acids). Adjust stoichiometry of Cl⁻ scavengers if needed .

Q. What computational tools predict regioselectivity in further functionalization?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.